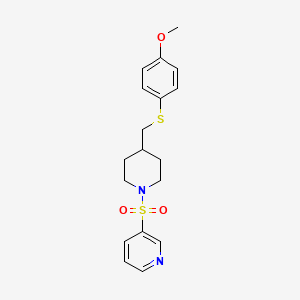
3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine, also known as SMT C1100, is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane receptor that is involved in axon growth inhibition and has been implicated in the pathogenesis of various neurological disorders. SMT C1100 has shown promise as a potential therapeutic agent for these disorders, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium. Notably, 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine serves as a valuable organoboron reagent in SM coupling reactions . Its key features include:
Radioligand Binding Studies
In autoradiography studies, a derivative of this compound—3-(Cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)sulfonyl)pyridine —showed moderate in vitro specific binding to metabotropic glutamate receptor subtype 2 (mGluR2) in rat brain tissue sections. Its heterogeneous distribution suggests potential applications in neuroimaging and drug development .
Antiviral Activity
Isatin derivatives containing a similar piperidine scaffold have demonstrated antiviral activity. For instance, compounds like methylthiazol-2(3H)-ylidene)hydrazineylidene)indolin-2-one exhibited promising HIV reverse transcriptase inhibition. Further exploration of 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine derivatives may reveal additional antiviral properties .
Propriétés
IUPAC Name |
3-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-16-4-6-17(7-5-16)24-14-15-8-11-20(12-9-15)25(21,22)18-3-2-10-19-13-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZJABWVGQLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)

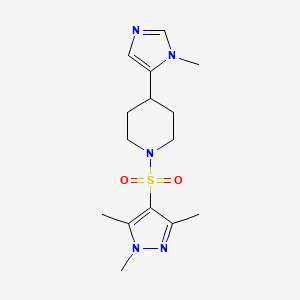
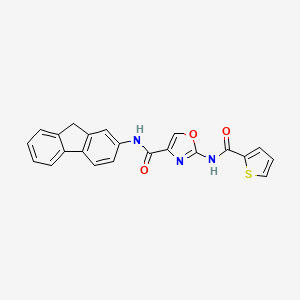
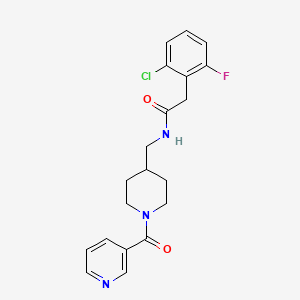

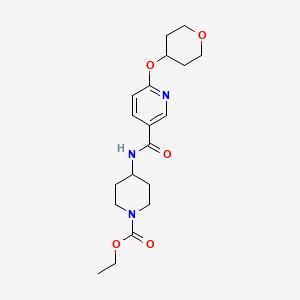
![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)
![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)
